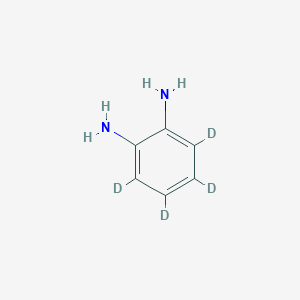

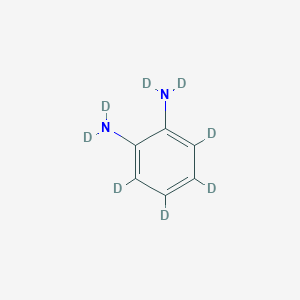

1,2-Phenylenediamine-d8

Vue d'ensemble

Description

1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine widely employed in various scientific applications . It finds utility in techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and HPLC for analytical purposes . The chemical formula of 1,2-Phenylenediamine-d8 is 1,2-(NH₂)₂C₆H₄ .

Molecular Structure Analysis

The molecular weight of 1,2-Phenylenediamine-d8 is 116.19 . The molecular formula is C₆D₈N₂ . The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .

Physical And Chemical Properties Analysis

1,2-Phenylenediamine-d8 is used in the synthesis of dyes and other organic compounds . It engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces .

Applications De Recherche Scientifique

Mass Spectrometry

1,2-Phenylenediamine-d8 is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of molecules .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is also utilized in NMR spectroscopy, a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

High-Performance Liquid Chromatography (HPLC)

1,2-Phenylenediamine-d8 is used in HPLC, an analytical chemistry technique used to separate, identify, and quantify each component in a mixture .

Synthesis of Dyes and Organic Compounds

It serves as a crucial component in the synthesis of dyes and other organic compounds .

Investigation of Molecular Structure and Function

Within laboratory settings, researchers rely on 1,2-Phenylenediamine-d8 as an essential tool to investigate the structure and functionality of molecules .

Identification of Metabolites

The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .

DNA Interaction Studies

A series of novel potential DNA intercalators of symmetrical 1,2-Phenylenediamine Schiff’s base derivatives were synthesized. The binding properties of these compounds to genomic DNA (G-DNA) have been investigated by fluorescence spectroscopy .

Hydrogen Bonding Studies

By virtue of being an aromatic amine, 1,2-Phenylenediamine-d8 possesses the ability to form hydrogen bonds with other molecules. Consequently, it engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces .

Safety and Hazards

Mécanisme D'action

Target of Action

1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine . It is widely employed in various scientific applications . The primary targets of this compound are molecules with which it can form hydrogen bonds .

Mode of Action

The compound interacts with its targets through hydrogen bonding, electrostatic forces, and van der Waals forces . These interactions enable the study of molecular structure and function .

Biochemical Pathways

It is known that the compound is used in techniques such as mass spectrometry, nuclear magnetic resonance (nmr) spectroscopy, and hplc for analytical purposes . It serves as a crucial component in the synthesis of dyes and other organic compounds .

Pharmacokinetics

The compound’s ability to form hydrogen bonds with other molecules suggests that it may have unique pharmacokinetic properties .

Result of Action

The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds . By virtue of being an aromatic amine, 1,2-Phenylenediamine-d8 possesses the ability to form hydrogen bonds with other molecules .

Action Environment

It is known that the compound is used in laboratory settings for research purposes .

Propriétés

IUPAC Name |

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Phenylenediamine-d8 | |

CAS RN |

1219798-78-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

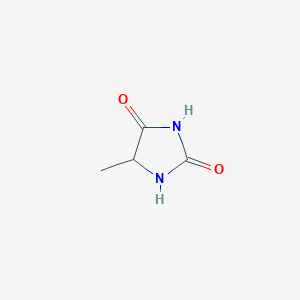

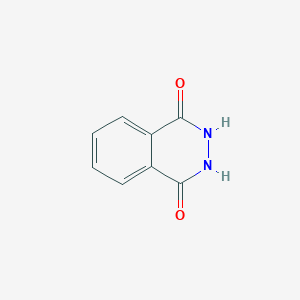

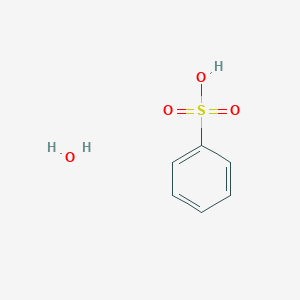

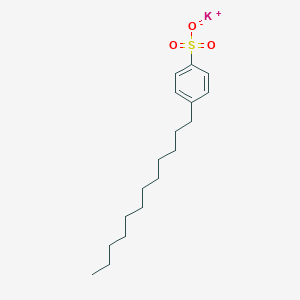

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.